molecular formula C6H4BrClFNO2S B3043485 2-Bromo-4-chloro-5-fluorobenzenesulfonamide CAS No. 874801-48-6

2-Bromo-4-chloro-5-fluorobenzenesulfonamide

Cat. No.: B3043485
CAS No.: 874801-48-6
M. Wt: 288.52 g/mol
InChI Key: GWLBKMLOIUBDJY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2-, 4-, and 5-positions of the benzene ring, respectively, with a sulfonamide (-SO₂NH₂) functional group at position 1.

Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBKMLOIUBDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264209
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874801-48-6
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-5-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide typically involves the introduction of bromine, chlorine, and fluorine substituents onto a benzenesulfonamide core. One common method includes the sulfonation of a suitable benzene derivative followed by halogenation reactions. For example, starting with a fluorobenzene derivative, sulfonation can be achieved using sulfur trioxide (SO3) in sulfuric acid (H2SO4). Subsequent bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-Bromo-4-chloro-5-fluorobenzenesulfonamide.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the halogen substituents can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Selected Benzenesulfonamide Derivatives

Compound Name Substituent Positions Molecular Formula CAS Number Commercial Status Key Differences vs. Target Compound
2-Bromo-4-chloro-5-fluorobenzenesulfonamide Br (2), Cl (4), F (5) C₆H₃BrClFNO₂S Not Provided Discontinued Reference compound
5-Bromo-2-fluoro-4-methylbenzenesulfonamide Br (5), F (2), CH₃ (4) C₇H₆BrFNO₂S 874801-50-0 Available Methyl group enhances lipophilicity
2-Chloro-5-(hydroxymethyl)benzenesulfonamide Cl (2), CH₂OH (5) C₇H₇ClNO₃S Not Provided Available Hydroxymethyl group increases solubility
4-Bromo-2-fluorobenzenesulfonyl chloride Br (4), F (2), -SO₂Cl (1) C₆H₃BrClFO₂S 216159-03-4 Available (TCI) Sulfonyl chloride precursor; reactive

Key Findings :

  • 5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0) shares bromo and fluoro substituents but replaces chlorine with a methyl group at position 3. This substitution likely improves metabolic stability and membrane permeability in drug design .
  • 2-Chloro-5-(hydroxymethyl)benzenesulfonamide introduces a polar hydroxymethyl group, enhancing aqueous solubility compared to the target compound’s halogen-dominated hydrophobicity .
  • 4-Bromo-2-fluorobenzenesulfonyl chloride serves as a precursor for sulfonamide synthesis. Its sulfonyl chloride group (-SO₂Cl) is more reactive than sulfonamide (-SO₂NH₂), enabling facile derivatization .

Halogenated Benzoic Acid Derivatives

Table 2: Comparison with Halogenated Benzoic Acids

Compound Name Substituent Positions Functional Group CAS Number Key Differences vs. Target Compound
2-Bromo-4-fluoro-5-methylbenzoic acid Br (2), F (4), CH₃ (5) -COOH 1003709-54-3 Carboxylic acid group; lacks sulfonamide
2-Amino-4-bromo-5-fluorobenzoic acid NH₂ (2), Br (4), F (5) -COOH 143945-65-7 Amino group introduces basicity

Key Findings :

  • These derivatives lack the sulfonamide moiety but retain halogen patterns. The carboxylic acid group (-COOH) confers distinct acidity and metal-chelating properties, making them suitable for coordination chemistry or prodrug synthesis .

Key Findings :

  • Both sulfonamides exhibit comparable acute toxicity profiles, underscoring the need for stringent handling protocols.

Biological Activity

2-Bromo-4-chloro-5-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a unique combination of halogen substituents on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide is C_6H_4BrClFN_O_2S. The presence of the sulfonamide group is significant as it can mimic certain biological structures, allowing for interactions with various biological targets.

Property Value
Molecular FormulaC₆H₄BrClFN₂O₂S
Molecular Weight239.52 g/mol
SolubilitySoluble in polar solvents
Melting PointApprox. 150 °C

The biological activity of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide is primarily attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism common to many sulfonamides. The halogen atoms enhance its binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Protein-Ligand Interactions: The compound may interact with specific proteins, influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against a range of bacterial and fungal strains.

Antibacterial Properties

Research indicates that 2-Bromo-4-chloro-5-fluorobenzenesulfonamide exhibits significant antibacterial activity. Its mechanism involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.

Table 1: Antibacterial Activity Against Various Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Properties

The compound also shows promising antifungal activity against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity Against Fungal Strains

Fungal Strain MIC µg/mL
Candida albicans32
Aspergillus niger64

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal its potential in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines, demonstrating significant growth inhibition.

Table 3: Anticancer Activity Against Cell Lines

Cell Line Mean Percent Inhibition (%) at 10 µM
A375 (Melanoma)91
MCF7 (Breast Cancer)80
HCT116 (Colon Cancer)74

Case Studies

  • Study on Enzyme Inhibition:
    A study investigated the interaction of 2-Bromo-4-chloro-5-fluorobenzenesulfonamide with DHPS from E. coli. The results indicated a competitive inhibition mechanism, with an IC50 value of approximately 1.5 µM, highlighting its potential as an antibacterial agent.
  • Anticancer Efficacy:
    In vitro studies on various cancer cell lines showed that the compound induced apoptosis in A375 melanoma cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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